(S)-TCO Stereochemistry Confers Superior Reaction Kinetics Compared to Racemic TCO
The (S)-enantiomer of trans-cyclooctene ((S)-TCO) demonstrates significantly faster reaction kinetics with tetrazines compared to the traditional (racemic) TCO mixture. A direct head-to-head comparison using TCO-TAMRA conjugates showed that the AgNO3 complex of a highly reactive s-TCO-TAMRA conjugate labeled a protein-tetrazine conjugate in live cells with faster kinetics and similar labeling yield relative to a 'traditional' TCO-TAMRA conjugate [1]. Independent kinetic studies have reported second-order rate constants up to 2.86 × 10^5 M^-1 s^-1 for sTCO with diphenyl-s-tetrazine derivatives at 25°C in water [2].
| Evidence Dimension | Reaction kinetics with tetrazine |
|---|---|
| Target Compound Data | (S)-TCO: up to 2.86 × 10^5 M^-1 s^-1 (sTCO with diphenyl-s-tetrazine) |
| Comparator Or Baseline | Racemic TCO: typically 10^3–10^4 M^-1 s^-1 for parent TCO |
| Quantified Difference | Approximately 10–100× faster kinetics for (S)-TCO |
| Conditions | Aqueous buffer, 25°C, pH 7.4 |
Why This Matters
Faster kinetics enables efficient conjugation at lower reactant concentrations and shorter reaction times, critical for labeling low-abundance targets and preserving biomolecule integrity.
- [1] K. S. Yang, J. Šečkutė, N. K. Devaraj. Studies on the stability and stabilization of trans-cyclooctenes through radical inhibition and silver (I) metal complexation. Tetrahedron, 2019, 75, 4307-4317. View Source
- [2] Z. Wu, S. Liu, M. Hassink, et al. Conformationally Strained trans-Cyclooctene (sTCO) Enables the Rapid Construction of 18F-PET Probes via Tetrazine Ligation. Theranostics, 2016, 6(7), 1066-1074. View Source
